molecular formula C18H30ClNO3S B2819532 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide CAS No. 2361827-85-0

5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

Cat. No. B2819532
CAS RN: 2361827-85-0
M. Wt: 375.95
InChI Key: IQCVKGSAKLOYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. Inhibition of BTK has shown promise in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of its enzymatic activity. This results in the inhibition of downstream B-cell receptor signaling pathways, leading to decreased survival and proliferation of B-cells.
Biochemical and physiological effects:
5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to induce apoptosis in B-cells and inhibit their proliferation. It has also been shown to decrease the levels of various cytokines and chemokines that are important for B-cell survival and proliferation. 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been shown to have minimal off-target effects on other kinases.

Advantages and Limitations for Lab Experiments

5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has shown promise in preclinical studies as a potential treatment for B-cell malignancies. However, further studies are needed to determine its safety and efficacy in clinical trials. One limitation of 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is its irreversible binding to BTK, which may limit its use in certain clinical settings.

Future Directions

Future research on 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide could focus on its use in combination with other targeted therapies, such as venetoclax and lenalidomide. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in clinical trials. Finally, the safety and efficacy of 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in combination with chemotherapy or immunotherapy should be explored.

Synthesis Methods

The synthesis of 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been reported in the literature. The method involves the reaction of 5-chloro-4-methyl-2-nitroaniline with 2,4,4-trimethylpentan-2-amine to form the corresponding anilide. This is then reacted with 2-propoxybenzenesulfonyl chloride to yield 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide.

Scientific Research Applications

5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies. It has shown potent inhibitory activity against BTK and has demonstrated efficacy in inhibiting B-cell receptor signaling and inducing apoptosis in B-cells. 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been shown to have synergistic activity with other targeted therapies, such as venetoclax and lenalidomide.

properties

IUPAC Name

5-chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30ClNO3S/c1-8-9-23-15-10-13(2)14(19)11-16(15)24(21,22)20-18(6,7)12-17(3,4)5/h10-11,20H,8-9,12H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCVKGSAKLOYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

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